5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H10N4 . It belongs to the family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been studied extensively. One method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol, which yields aldoximes. These aldoximes are then converted into 5-amino-1H-pyrazole-4-carbonitriles in a basic medium .Chemical Reactions Analysis
5-amino-1H-pyrazole-4-carbonitriles are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines via the reaction with 1,3-biselectrophilic reagents . The regioselectivity of these reactions, particularly the initial attack either by the exocyclic amino group or endocyclic nitrogen, has been a topic of study .Scientific Research Applications
Synthesis Methods and Catalysis
- One-Pot Synthesis Using Alumina-Silica-Supported MnO2 : A novel method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed, utilizing alumina-silica-supported MnO2 as a recyclable catalyst in water. This approach yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles with high efficiency (86–96%) (Poonam & Singh, 2019).
Microwave-Assisted Synthesis and Pharmacological Activities
- Development of Schiff Base Scaffolds : Research shows the sustainable microwave-assisted synthesis of Schiff base scaffolds, derived from 5-amino-1H-pyrazole-4-carbonitrile, exhibiting various pharmacological activities like neurodegenerative, antimicrobial, and anti-cancer effects. This method is environmentally friendly due to the reduction in organic solvents and hazardous residues (Karati, Kumar, & Mahadik, 2022).
Novel Series Synthesis
- New Series of Imidazo Pyrazoles : A direct approach to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles has been developed. This method involves a one-pot, four-component condensation reaction, offering moderate to high yields (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Antimicrobial Applications
- Synthesis of Antimicrobial Derivatives : Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized, showing promising antimicrobial properties. These compounds were characterized by spectroscopic analyses and tested as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Chemical Structure and Interaction Analysis
- Electronic Properties and Spectral Analysis : A study focused on identifying the interaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with fullerene molecules, analyzing physical and chemical properties like biological activities, stabilities, and reactive sites. The antiarthritic property was indicated through docking studies (Unnamed Authors, 2022).
Future Directions
The future directions for research on 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile and related compounds could include further exploration of their synthesis, characterization, and potential applications in the pharmaceutical and agrochemical industries. Additionally, more detailed studies on their safety and hazards could be beneficial .
Mechanism of Action
Target of Action
The primary target of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is the enzyme 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in bacterial metabolism, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The docking score, a measure of the binding affinity between the compound and its target, was found to be -9.32 kcal/mol, indicating a strong interaction .
Biochemical Pathways
This disruption could lead to the death of the bacteria, thereby exerting an antimicrobial effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth through the disruption of metabolic processes . This results in its potential antimicrobial activity .
Properties
IUPAC Name |
3-amino-5-benzyl-1H-pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBVRUAMOKCEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.